

guanidine nitrate molecular weight and molar mass

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Physicochemical Properties of Guanidine Nitrate

Guanidine nitrate, with the chemical formula CH₅N₃·HNO₃, is the salt formed from guanidine and nitric acid.[1] It presents as a colorless, water-soluble crystalline solid.[2] The compound is a stable organic strong base and a potent oxidizing agent.[3]

Quantitative Data Summary

The key quantitative properties of **guanidine nitrate** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	CH5N3·HNO3 or CH6N4O3	[1][3]
Molecular Weight / Molar Mass	122.08 g/mol	[1][3]
Appearance	White crystalline solid/powder	[1][2][3]
Density	1.44 g/cm ³	[1]
Melting Point	213–217 °C	[1][3]
Boiling Point	Decomposes above 250 °C	[1]
Solubility	Soluble in water and ethanol	[1][3]



Experimental Protocols

Detailed methodologies for the synthesis and analysis of **guanidine nitrate** are crucial for its application in research and development. The following sections provide protocols for its preparation from different precursors and methods for its quantitative determination.

Synthesis of Guanidine Nitrate

Guanidine nitrate can be synthesized through several routes, with the most common industrial methods utilizing dicyandiamide or urea as starting materials.

2.1.1. Synthesis from Dicyandiamide and Ammonium Nitrate

This method is widely used for the large-scale production of **guanidine nitrate**.

- Reactants:
 - Dicyandiamide (2.5 moles)
 - Ammonium nitrate (5.5 moles)
- Procedure:
 - An intimate mixture of dicyandiamide and ammonium nitrate is placed in a round-bottom flask.
 - The flask is heated in an oil bath, raising the temperature to 160°C over approximately 30 minutes.
 - The reaction mixture is held at this temperature for about three hours, during which it melts and then solidifies into a cake.
 - After cooling, the product is extracted with hot water.
 - The aqueous solution is filtered to remove insoluble by-products like ammeline and ammelide.
 - The filtrate is concentrated and cooled to crystallize the **guanidine nitrate**.



- A second crop of crystals can be obtained by further concentrating the mother liquor.
- The crude product can be purified by recrystallization from water.[1]

2.1.2. Synthesis from Urea and Ammonium Nitrate

This method provides an alternative route to **guanidine nitrate**, leveraging readily available precursors.

- Reactants:
 - Urea
 - Ammonium Nitrate
 - Silica gel (catalyst)
- Procedure:
 - Molten urea and molten ammonium nitrate are reacted in the presence of a silica catalyst.
 [3]
 - The reaction is typically carried out at a temperature of 175-225°C.[3]
 - The reaction mixture is continuously circulated through a reactor, and the product is separated by a filter.[3]
 - A laboratory-scale adaptation involves heating a mixture of urea, ammonium nitrate, and silica gel.[4][5] The mixture is heated for several hours, and the resulting solid is then extracted with water and crystallized.[5]

Analytical Methods

Accurate determination of the purity and concentration of **guanidine nitrate** is essential for its application.

2.2.1. Quantitative Analysis by Titration



Non-aqueous acid-base titration is a common method for assaying the purity of **guanidine nitrate**.[6]

- Principle: This method is suitable for the determination of basic substances like guanidine
 nitrate in a non-aqueous solvent.
- Typical Procedure (General):
 - A precisely weighed sample of guanidine nitrate is dissolved in a suitable non-aqueous solvent, such as glacial acetic acid.
 - The solution is titrated with a standardized solution of a strong acid, like perchloric acid.
 - The endpoint is determined potentiometrically.

2.2.2. High-Performance Thin-Layer Chromatography (HPTLC)

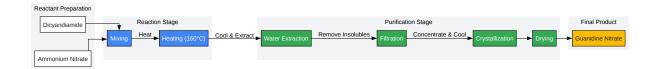
HPTLC offers a method for the separation and quantification of **guanidine nitrate**, particularly in mixtures with related compounds like nitroguanidine.[7]

- Stationary Phase: Silica gel 60 F₂₅₄ plates.
- Mobile Phase: A mixture of dioxane and tetrahydrofuran (1:1, v/v) can be used for separation.
- Detection: UV detection is performed at an appropriate wavelength, for instance, 210 nm for guanidine nitrate.[7]
- Quantification: The concentration is determined by absorbance densitometry and comparison of peak areas with standards.[7]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the industrial synthesis of **guanidine nitrate** from dicyandiamide and ammonium nitrate.





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Caption: Industrial synthesis workflow for guanidine nitrate.

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